(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol: is a chiral compound that features a pyrrolidine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Ethanol Group: The ethanol group can be introduced via reduction reactions, where ketones or aldehydes are reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce precursors to the desired alcohol.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the correct chiral configuration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral configuration of the compound. The pathways involved often include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, influencing their activity.
Modulation of Receptor Activity: It can modulate the activity of receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]methanol: Similar structure but with a methanol group instead of ethanol.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
Chiral Configuration: The specific (1S, 2S) configuration of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol makes it unique compared to other similar compounds.
Functional Group: The presence of the ethanol group provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVZTBBCKQEPT-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.